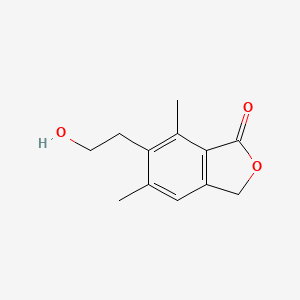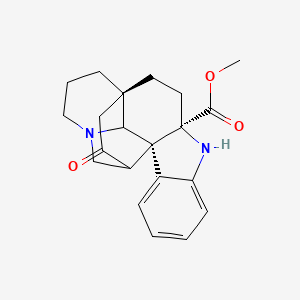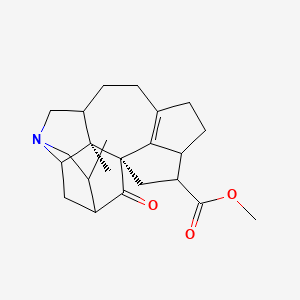
(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(trityloxy)hexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(triphenylmethoxy)hexanal is a complex organic compound characterized by multiple hydroxyl groups and a triphenylmethoxy group attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(triphenylmethoxy)hexanal typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using a suitable protecting group such as triphenylmethyl chloride in the presence of a base like pyridine.
Formation of Hexanal Backbone: The protected intermediate is then subjected to a series of reactions including oxidation and reduction to form the hexanal backbone.
Selective Deprotection: The protecting groups are selectively removed under acidic conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The triphenylmethoxy group serves as a protecting group for hydroxyl functionalities.
Biology:
Enzyme Studies: Utilized in studies involving enzyme-catalyzed reactions due to its multiple hydroxyl groups.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(triphenylmethoxy)hexanal involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The triphenylmethoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanal: Lacks the triphenylmethoxy group.
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-methoxyhexanal: Contains a methoxy group instead of a triphenylmethoxy group.
Uniqueness:
- The presence of the triphenylmethoxy group in (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(triphenylmethoxy)hexanal provides unique steric and electronic properties, making it distinct from similar compounds. This group can influence the compound’s reactivity and interactions with other molecules, enhancing its utility in various applications.
Properties
Molecular Formula |
C25H26O6 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-trityloxyhexanal |
InChI |
InChI=1S/C25H26O6/c26-16-21(27)23(29)24(30)22(28)17-31-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,21-24,27-30H,17H2/t21-,22+,23+,24+/m0/s1 |
InChI Key |
QHDZNFSMOJVIIL-OLKYXYMISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


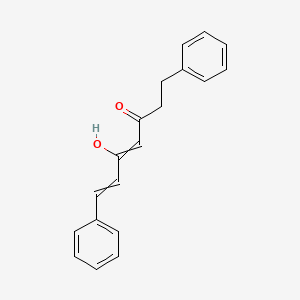
![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)
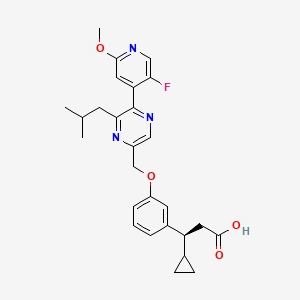
![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)
![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)
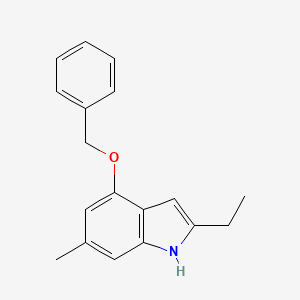
![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)

